4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate
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Overview
Description
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate is a complex organic compound with a unique structure that combines a formylphenyl group, a methoxyisoquinoline moiety, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxyisoquinoline moiety can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the isoquinoline and acetate groups.
4-Formylphenylboronic acid: Similar structure but lacks the isoquinoline and acetate groups.
Ethyl (3-formylphenyl)acetate: Similar structure but lacks the isoquinoline group.
Uniqueness
4-(3-Formylphenyl)-1-methoxyisoquinolin-5-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoquinoline moiety enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
656233-84-0 |
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Molecular Formula |
C19H15NO4 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
[4-(3-formylphenyl)-1-methoxyisoquinolin-5-yl] acetate |
InChI |
InChI=1S/C19H15NO4/c1-12(22)24-17-8-4-7-15-18(17)16(10-20-19(15)23-2)14-6-3-5-13(9-14)11-21/h3-11H,1-2H3 |
InChI Key |
OCSLAMLIGLSMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN=C2OC)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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